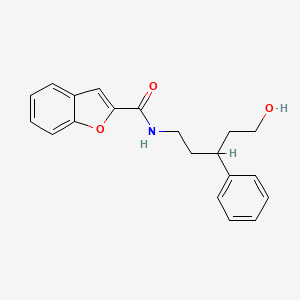

N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-13-11-16(15-6-2-1-3-7-15)10-12-21-20(23)19-14-17-8-4-5-9-18(17)24-19/h1-9,14,16,22H,10-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYHJGRRDPFZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=CC=CC=C3O2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents such as hypervalent iodine or palladium catalysts.

Attachment of the Hydroxy-Phenylpentyl Side Chain: The hydroxy-phenylpentyl side chain can be introduced via nucleophilic substitution reactions, where the hydroxy group is protected and later deprotected under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium, hypervalent iodine

Major Products Formed

Oxidation Products: Ketones, aldehydes

Reduction Products: Alcohols, amines

Substitution Products: Halogenated or nitro-substituted benzofurans

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide

- Structure : Features an azabicyclo[2.2.2]octane substituent and a 2-methoxyphenyl group on the benzofuran core.

- Target : Selective alpha7 nicotinic acetylcholine receptor agonist .

- Activity : Enhances working and recognition memory in rodent models, with demonstrated efficacy at doses of 1–10 mg/kg .

- Therapeutic Potential: Investigated for cognitive disorders, including Alzheimer’s disease .

Comparison with Target Compound: The target compound lacks the azabicyclo and methoxyphenyl groups but includes a hydroxy-phenylpentyl chain.

HDAC Inhibitors

7-Methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (C8)

- Structure : Contains a 4-sulfamoylbenzyl group and a 7-methoxy substituent on the benzofuran core.

- Target : Pan-inhibitor of class I HDAC isoforms (HDAC1, 2, 3, 8) .

- Activity : Binds to HDAC active sites via hydrogen bonding (e.g., HIS140, ASP264 in HDAC1) and hydrophobic interactions, with Zn²⁺ coordination critical for inhibition .

- Therapeutic Potential: Explored in cancer research due to HDAC’s role in epigenetic regulation .

Abexinostat (MedKoo Cat# 202170)

- Structure: Substituted with a dimethylaminomethyl group and a hydroxycarbamoylphenoxyethyl chain.

- Target : Broad-spectrum HDAC inhibitor .

- Activity : Soluble in DMSO, >96% purity, and stable at -20°C for long-term storage .

- Therapeutic Potential: Investigated in oncology for its ability to induce apoptosis in cancer cells .

However, the absence of a sulfamoyl or hydroxamate group could limit potency compared to C8 or abexinostat.

Serotonin Receptor Modulators

Vilazodone Dihydrochloride (NIMH Code V-904)

- Structure: Incorporates a piperazine-linked indole group and a cyano substituent.

- Target : Dual serotonin reuptake inhibitor (SSRI) and 5-HT₁A partial agonist .

- Activity : Exhibits logP = 3.72, indicating moderate lipophilicity, and a molecular weight of 514.45 g/mol .

- Therapeutic Potential: Approved for major depressive disorder .

Comparison with Target Compound : The target compound’s phenylpentyl chain may enhance membrane permeability compared to vilazodone’s bulkier piperazine-indole group. However, its lack of a basic nitrogen or indole moiety likely precludes significant serotonin reuptake inhibition.

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a benzofuran moiety and a hydroxyl group, which contribute to its biological properties. The presence of the phenyl group enhances its interaction with biological targets.

This compound exerts its biological effects through several mechanisms:

- Enzyme Modulation : The compound may interact with various enzymes, influencing metabolic pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammation and pain signaling.

- Receptor Binding : This compound can bind to specific receptors, such as cannabinoid receptors, which are implicated in pain relief and anti-inflammatory responses.

1. Anti-inflammatory Effects

Research indicates that this compound possesses notable anti-inflammatory properties. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

2. Analgesic Properties

The compound has been evaluated for analgesic effects in animal models. Studies reported significant pain relief comparable to standard analgesics, indicating its potential as a novel pain management therapy.

3. Antioxidant Activity

This compound exhibits antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage in various diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

| Parameter | Details |

|---|---|

| Absorption | Rapid absorption post-administration |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily metabolized by liver enzymes |

| Excretion | Excreted mainly through urine |

Study 1: Anti-inflammatory Activity

In a study involving rats with induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells.

Study 2: Analgesic Efficacy

A double-blind, placebo-controlled trial assessed the analgesic effects of the compound in patients with chronic pain conditions. Results indicated a marked reduction in pain scores among participants receiving the drug compared to those receiving placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.